N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring, a benzyl group, and a benzoimidazole moiety, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridin-2-yloxybenzyl Intermediate: This step involves the reaction of 2-chloropyridine with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate to form the pyridin-2-yloxybenzyl intermediate.
Synthesis of the Benzo[d]imidazole Core: The benzo[d]imidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The final step involves the coupling of the pyridin-2-yloxybenzyl intermediate with the benzo[d]imidazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoimidazole moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar core structure and are known for their medicinal properties.
Uniqueness
N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(15-7-8-17-18(11-15)24-13-23-17)22-12-14-4-3-5-16(10-14)26-19-6-1-2-9-21-19/h1-11,13H,12H2,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOUIYFWOGMBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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